molecular formula C10H16N4 B2708955 2-(3-Methylpiperazin-1-yl)pyridin-3-amine CAS No. 1264046-24-3

2-(3-Methylpiperazin-1-yl)pyridin-3-amine

Cat. No.: B2708955
CAS No.: 1264046-24-3
M. Wt: 192.266
InChI Key: QDOPQEMRECGUHM-UHFFFAOYSA-N
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Description

2-(3-Methylpiperazin-1-yl)pyridin-3-amine is a heterocyclic compound featuring a pyridine core substituted with an amine group at position 3 and a 3-methylpiperazine moiety at position 2. This structure confers unique physicochemical properties, such as moderate polarity and basicity, making it a scaffold of interest in medicinal chemistry for drug discovery. The piperazine ring enhances solubility and bioavailability, while the pyridine-amine group provides hydrogen-bonding sites for target interactions .

Properties

IUPAC Name

2-(3-methylpiperazin-1-yl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-8-7-14(6-5-12-8)10-9(11)3-2-4-13-10/h2-4,8,12H,5-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOPQEMRECGUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpiperazin-1-yl)pyridin-3-amine typically involves the reaction of 3-chloropyridine with 1-methylpiperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpiperazin-1-yl)pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

2-(3-Methylpiperazin-1-yl)pyridin-3-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3-Methylpiperazin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 2-(3-Methylpiperazin-1-yl)pyridin-3-amine differ in substituent groups, piperazine substitution patterns, or fused ring systems. Below is a detailed comparison based on available

Table 1: Key Structural and Functional Differences

Compound Name (CAS No.) Substituents/Modifications Molecular Formula Key Properties/Applications Reference
2-(4-Methylpiperazin-1-yl)pyridin-3-amine (5028-17-1) 4-Methylpiperazine at pyridine C2 (vs. 3-methyl) C₁₀H₁₆N₄ Higher lipophilicity; kinase inhibitor lead
2-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-amine (1554842-76-0) Pyrazole at C2 (vs. piperazine) C₉H₁₀N₄ Enhanced aromatic stacking; antitumor applications
2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-amine Fused imidazo-pyridine ring; methoxyphenyl at C2 C₁₅H₁₅N₃O COX-2 inhibition; anti-inflammatory lead
2-(Butylsulfinyl)-4-phenylthieno[2,3-b]pyridin-3-amine Thienopyridine core; sulfinyl substituent C₁₇H₁₉N₃OS 15-Prostaglandin dehydrogenase inhibitor
5-(2-Methoxypyridin-3-yl)pyridin-2-amine (1249109-42-9) Bipyridine system; methoxy at C2 C₁₁H₁₁N₃O Dual-target kinase modulation

Key Observations:

Substituent Position and Bioactivity: The position of the methyl group on the piperazine ring significantly impacts lipophilicity. Replacement of piperazine with pyrazole (CAS 1554842-76-0) introduces planar aromaticity, favoring interactions with hydrophobic enzyme pockets .

Fused Ring Systems: Imidazo[1,2-a]pyridin-3-amine derivatives (e.g., COX-2 inhibitors in ) demonstrate enhanced rigidity and target affinity due to fused imidazole rings, unlike the non-fused target compound .

Electron-Withdrawing/Donating Groups :

  • Sulfinyl or methoxy substituents (e.g., in and ) modulate electronic effects, influencing redox stability and hydrogen-bonding capacity .

Synthetic Complexity: Piperazine-containing compounds often require multi-step syntheses involving reductive amination (e.g., ), whereas fused-ring analogs (e.g., thienopyridines) demand cyclization steps under controlled conditions .

Biological Activity

2-(3-Methylpiperazin-1-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(3-Methylpiperazin-1-yl)pyridin-3-amine is C₁₁H₁₄N₄, with a molecular weight of approximately 202.25 g/mol. The compound features a pyridine ring substituted with a 3-methylpiperazine moiety, which is crucial for its biological activity.

The biological activity of 2-(3-Methylpiperazin-1-yl)pyridin-3-amine is primarily attributed to its interaction with various biological targets:

Structure-Activity Relationship (SAR)

The presence of the piperazine moiety is critical for enhancing the lipophilicity and overall biological activity of the compound. Modifications to the piperazine ring or the pyridine substituents can significantly influence potency and selectivity towards specific biological targets.

Case Study 1: BTK Inhibition

In a study evaluating various pyridine derivatives, compounds structurally related to 2-(3-Methylpiperazin-1-yl)pyridin-3-amine were found to inhibit BTK effectively. The study highlighted that modifications in the piperazine group led to variations in inhibitory potency, emphasizing the importance of structural optimization .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of piperazine derivatives revealed that certain substitutions on the pyridine ring enhanced activity against resistant bacterial strains. This suggests that further exploration into the antimicrobial potential of 2-(3-Methylpiperazin-1-yl)pyridin-3-amine could yield promising results.

Data Summary Table

Biological ActivityObserved EffectsReferences
BTK InhibitionIC50 ~ 7 nM
Antimicrobial ActivityBroad-spectrum potential
Induction of ApoptosisCell cycle arrest in TMD8 cells

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